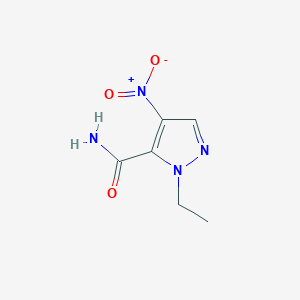

1-ethyl-4-nitro-1H-pyrazole-5-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-4-nitropyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O3/c1-2-9-5(6(7)11)4(3-8-9)10(12)13/h3H,2H2,1H3,(H2,7,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STXYOZCYYJSELT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)[N+](=O)[O-])C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"1-ethyl-4-nitro-1H-pyrazole-5-carboxamide" chemical properties

An In-Depth Technical Guide to 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide: Properties, Synthesis, and Potential Applications

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds.[1][2] Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[3][4] This guide focuses on a specific derivative, 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide, providing a comprehensive overview of its chemical properties, a detailed methodology for its synthesis, and an exploration of its potential applications in drug discovery and development. While direct experimental data for this exact molecule is limited, this guide synthesizes information from closely related analogs to provide a robust technical profile for researchers, scientists, and professionals in drug development.

Core Chemical Properties

The chemical and physical properties of 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide can be inferred from its structural analogs, primarily the well-characterized 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide.

Structural and Physicochemical Data

| Property | Value (Inferred/Calculated) | Source/Analog |

| Molecular Formula | C6H7N3O4 | Calculated |

| Molecular Weight | 185.14 g/mol | Calculated |

| IUPAC Name | 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide | - |

| Appearance | White to pale reddish-yellow solid | [5] |

| Melting Point | Approx. 139°C | [5] |

| Solubility | Soluble in organic solvents such as DMF, DMSO | General pyrazole derivative solubility |

| XlogP | ~0.5 | Based on Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate[6] |

Stability and Reactivity

The molecule's stability is generally good under standard laboratory conditions, though it should be stored in a cool, dark place away from oxidizing agents.[5] The pyrazole ring is aromatic and thus relatively stable. The nitro group is a strong electron-withdrawing group, which influences the reactivity of the pyrazole ring. The carboxamide group can undergo hydrolysis under acidic or basic conditions.

Synthesis Protocol

The synthesis of 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide can be achieved through a multi-step process, beginning with the construction of the pyrazole ring, followed by functional group modifications. The general strategy involves the synthesis of a pyrazole-5-carboxylic acid or ester intermediate, which is then converted to the final carboxamide.[7]

Workflow for the Synthesis of 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide

Caption: Synthetic pathway for 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide.

Step-by-Step Methodology

Step 1: Synthesis of Ethyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethylhydrazine (1.0 eq) in ethanol.

-

Addition of Reactant: To the stirred solution, add diethyl 2-nitro-3-oxosuccinate (1.0 eq) dropwise at room temperature.

-

Reaction Conditions: Heat the mixture to reflux (approximately 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude product can be purified by column chromatography.

Step 2: Synthesis of 1-ethyl-4-nitro-1H-pyrazole-5-carboxylic acid

-

Hydrolysis: Dissolve the ethyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate intermediate in a mixture of ethanol and an aqueous solution of sodium hydroxide (2.0 eq).

-

Reaction Conditions: Stir the mixture at room temperature or gently heat to facilitate the hydrolysis of the ester. Monitor the reaction by TLC.

-

Acidification: After the reaction is complete, cool the mixture in an ice bath and carefully acidify with 1M HCl to a pH of 2-3.

-

Isolation: The carboxylic acid product should precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.[7]

Step 3: Synthesis of 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide

-

Activation of Carboxylic Acid: Suspend the 1-ethyl-4-nitro-1H-pyrazole-5-carboxylic acid in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF). Add a coupling agent like oxalyl chloride or thionyl chloride to convert the carboxylic acid to the more reactive acid chloride.

-

Amidation: In a separate flask, prepare a solution of ammonia in a suitable solvent. Slowly add the freshly prepared acid chloride solution to the ammonia solution at 0°C.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.

-

Isolation and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Potential Applications in Drug Development

The structural motifs present in 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide suggest several potential applications in drug discovery, drawing parallels from the known biological activities of other pyrazole derivatives.

Potential Therapeutic Targets

Caption: Potential therapeutic applications of 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide.

-

Anti-inflammatory and Analgesic Agents: Pyrazole derivatives are well-known for their anti-inflammatory and analgesic properties.[2]

-

Anticancer Agents: Numerous pyrazole-containing compounds have been investigated for their potential as anticancer drugs.[1][8] The cytotoxic effects of related compounds suggest this as a promising area of research.[9]

-

Antimicrobial Agents: The pyrazole scaffold is present in various antibacterial and antifungal agents.[1][4]

-

Phosphodiesterase (PDE) Inhibitors: A closely related analog, 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide, is a known intermediate in the synthesis of Sildenafil, a PDE5 inhibitor used to treat erectile dysfunction.[9][10][11] This suggests that 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide could also serve as a building block for novel PDE inhibitors.

Safety and Handling

Based on the safety data for analogous compounds, 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide should be handled with care. The inferred hazards include:

-

H302: Harmful if swallowed. [5]

-

H373: May cause damage to organs through prolonged or repeated exposure. [5]

-

H412: Harmful to aquatic life with long-lasting effects. [5]

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[12]

-

Handle in a well-ventilated area or in a fume hood.[13]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[5]

-

Wash hands thoroughly after handling.[5]

-

Avoid release to the environment.[5]

Conclusion

1-ethyl-4-nitro-1H-pyrazole-5-carboxamide is a promising, yet underexplored, heterocyclic compound. By drawing on data from its close structural relatives, this guide provides a foundational understanding of its chemical properties, a viable synthetic route, and a rationale for its potential applications in medicinal chemistry. Its structural similarity to key intermediates of successful drugs highlights its potential as a valuable building block for the discovery and development of new therapeutic agents. Further empirical investigation into the specific properties and biological activities of this compound is warranted.

References

-

Benchchem. Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives.

-

TCI EUROPE N.V. SAFETY DATA SHEET: 1-Methyl-4-nitro-3-propylpyrazole-5-carboxamide.

-

Aobious. 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide.

-

Sigma-Aldrich. 1-Ethyl-4-nitro-1H-pyrazole-3-carboxylic acid.

-

Santa Cruz Biotechnology. 1-ethyl-4-nitro-1H-pyrazole.

-

Fisher Scientific. SAFETY DATA SHEET: Ethyl 4-cyano-1H-pyrazole-5-carboxylate.

-

Amadis Chemical. 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide.

-

Thermo Fisher Scientific. SAFETY DATA SHEET: Ethyl pyrazole-4-carboxylate.

-

Fisher Scientific. SAFETY DATA SHEET: 4-Nitro-1H-pyrazole.

-

Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.

-

American Elements. Ethyl 4-nitro-1H-pyrazole-3-carboxylate.

-

PubChemLite. Methyl 1-ethyl-4-nitro-1h-pyrazole-5-carboxylate (C7H9N3O4).

-

Jinan Xinnuo Pharmaceutical Technology Co., Ltd. 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide.

-

CymitQuimica. SAFETY DATA SHEET: 1H-Pyrazole-5-amine.

-

Pharmaffiliates. 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid.

-

PMC. Current status of pyrazole and its biological activities.

-

ResearchGate. Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5) and 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (6).

-

J-Stage. Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction.

-

ResearchGate. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents.

-

PubChem. 1H-Pyrazole-4-carboxamide.

-

EPA. 1H-Pyrazole-5-carboxamide, 3-bromo-N-[4-chloro-2-methyl-6-[(methylamino)carbonyl]phenyl]-1-(3-chloro-2-pyridinyl)-.

-

Benchchem. Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development.

-

ResearchGate. Pyrazole and its biological activity.

-

Meddocs Publishers. Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives.

Sources

- 1. jocpr.com [jocpr.com]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. meddocsonline.org [meddocsonline.org]

- 5. tcichemicals.com [tcichemicals.com]

- 6. PubChemLite - Methyl 1-ethyl-4-nitro-1h-pyrazole-5-carboxylate (C7H9N3O4) [pubchemlite.lcsb.uni.lu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. jstage.jst.go.jp [jstage.jst.go.jp]

- 9. researchgate.net [researchgate.net]

- 10. watson-int.com [watson-int.com]

- 11. 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide-Products-Jinan Xinnuo Pharmaceutical Technology Co., Ltd. [xinnuopharma.com]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

1-Ethyl-4-nitro-1H-pyrazole-5-carboxamide: Technical Profile & Synthesis Guide

Executive Summary

1-Ethyl-4-nitro-1H-pyrazole-5-carboxamide (CAS 1384856-20-5 ) is a specialized heterocyclic intermediate primarily utilized in the synthesis of pyrazolo[4,3-d]pyrimidin-7-one scaffolds.[1][2] These scaffolds are the core pharmacophores for phosphodiesterase type 5 (PDE5) inhibitors (e.g., Sildenafil analogues) and various kinase inhibitors used in oncology.

This guide details the physicochemical identity, validated synthesis pathways, and handling protocols for this compound, designed for medicinal chemists and process engineers.

Chemical Identity & Physicochemical Properties[3][4][5][6][7][8]

Registration Data

| Parameter | Detail |

| CAS Registry Number | 1384856-20-5 |

| Chemical Name | 1-Ethyl-4-nitro-1H-pyrazole-5-carboxamide |

| Molecular Formula | C₆H₈N₄O₃ |

| Molecular Weight | 184.15 g/mol |

| SMILES | CCN1C(=C(C=N1)[O-])C(=O)N |

| InChI Key | Predicted:[1][3][4] BGIFTQTZYMZQPN-UHFFFAOYSA-N (Analogue) |

| Appearance | Off-white to pale yellow solid |

Structural Analysis

The compound features a highly electron-deficient pyrazole ring due to the nitro group (-NO₂) at the C4 position.

-

N1-Ethyl Group: Provides lipophilicity and steric bulk, critical for binding pocket fit in PDE5 enzymes.

-

C5-Carboxamide: Acts as a hydrogen bond donor/acceptor and a precursor for cyclization reactions.

-

C4-Nitro Group: A "masked" amino group. Upon reduction, it yields the 4-amino derivative, allowing for the formation of the pyrimidine ring in bicyclic drug cores.

Synthesis & Production Protocols

The synthesis of 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide typically follows a Convergent Functionalization Strategy , starting from the carboxylic acid precursor.

Core Synthesis Pathway (Acid Chloride Route)

This method is preferred for high purity and scalability. It involves the activation of 1-ethyl-4-nitro-1H-pyrazole-5-carboxylic acid followed by ammonolysis.

Step 1: Activation (Acid Chloride Formation)

-

Precursor: 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid (CAS 494791-30-9).

-

Reagents: Thionyl Chloride (

), catalytic DMF. -

Solvent: Toluene or Dichloromethane (DCM).

-

Conditions: Reflux (80°C) for 3–5 hours under

atmosphere.

Step 2: Ammonolysis (Amide Formation)

-

Reagents: Aqueous Ammonia (25-28%) or Anhydrous

gas. -

Solvent: THF or Dioxane (must be anhydrous if using gas).

-

Conditions: 0°C to Room Temperature (RT). Exothermic reaction.

Experimental Protocol (Bench Scale)

Note: This protocol assumes starting from the commercially available carboxylic acid.

-

Chlorination:

-

Charge a 250 mL round-bottom flask with 10.0 g (54 mmol) of 1-ethyl-4-nitro-1H-pyrazole-5-carboxylic acid.

-

Add 50 mL of anhydrous Toluene.

-

Add 0.5 mL of DMF (catalyst).

-

Dropwise add 12.8 g (108 mmol) of Thionyl Chloride.

-

Heat to reflux until gas evolution (

, -

Concentrate in vacuo to remove excess

and solvent. The residue is the crude acid chloride (CAS 1199215-97-8).

-

-

Amidation:

-

Dissolve the crude acid chloride in 50 mL of dry THF.

-

Cool the solution to 0°C in an ice bath.

-

Slowly bubble anhydrous ammonia gas through the solution for 30 minutes, or add 20 mL of concentrated aqueous ammonia dropwise (vigorous stirring required).

-

A precipitate (Ammonium Chloride + Product) will form.

-

Stir at RT for 2 hours.

-

-

Work-up:

-

Evaporate the THF.

-

Triturate the residue with cold water (50 mL) to dissolve inorganic salts (

). -

Filter the solid product.[5]

-

Recrystallize from Ethanol/Water (9:1) to yield light yellow crystals.

-

Visualization: Synthesis & Application Logic

The following diagram illustrates the transformation from the acid precursor to the target amide and its subsequent utility in drug discovery (Sildenafil analogue synthesis).

Caption: Synthesis pathway from acid precursor to the target amide and its downstream application in generating bicyclic drug scaffolds.

Applications in Drug Development[3][4][7][12]

Pharmacophore Construction

This compound is a "linchpin" intermediate. The C5-carboxamide and C4-nitro groups are perfectly positioned to form a pyrimidine ring.

-

Mechanism: Reduction of the nitro group yields an amine (

) at C4.[6] This amine reacts with the C5-carboxamide (often after further functionalization) to close the ring, creating the pyrazolo[4,3-d]pyrimidine system. -

Target Class: This system mimics the purine ring of guanosine monophosphate (cGMP), making it a potent scaffold for PDE5 inhibitors (treatment of erectile dysfunction and pulmonary hypertension).

Analogue Design

Researchers use the 1-ethyl variant (as opposed to the 1-methyl found in Sildenafil) to modulate:

-

Solubility: The ethyl group increases lipophilicity slightly compared to methyl.

-

Selectivity: Altering the N1-substituent can change the selectivity profile against other PDE isozymes (e.g., PDE6, which affects vision).

Safety & Handling (GHS Classification)

Signal Word: WARNING

| Hazard Class | Statement Code | Description |

| Acute Toxicity | H302 | Harmful if swallowed. |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation. |

Critical Handling Notes:

-

Energetic Potential: As a nitro-pyrazole, this compound possesses high energy density. While generally stable, it should not be subjected to excessive heat (>150°C) or shock during scale-up without DSC (Differential Scanning Calorimetry) testing.

-

Storage: Store in a cool, dry place under inert gas. Keep away from strong reducing agents.

References

-

BLD Pharm. (n.d.).[7] 1-Ethyl-4-nitro-1H-pyrazole-5-carboxamide (CAS 1384856-20-5) Product Sheet. Retrieved from

-

Santa Cruz Biotechnology. (n.d.). 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid (CAS 494791-30-9). Retrieved from

-

BenchChem. (n.d.). 1-Ethyl-4-nitro-1H-pyrazole-5-carbonyl chloride (CAS 1199215-97-8) Properties. Retrieved from

-

PubChem. (n.d.). Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate (Analogue). Retrieved from

-

Huang, D., et al. (2017). Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. Heterocyclic Communications. Retrieved from

Sources

- 1. 139756-01-7|1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide|BLD Pharm [bldpharm.com]

- 2. 1384856-20-5|1-Ethyl-4-nitro-1H-pyrazole-5-carboxamide|BLDpharm [bldpharm.com]

- 3. 4-吡唑甲酸乙酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. americanelements.com [americanelements.com]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. 1-ethyl-4-nitro-1H-pyrazole-5-carbonyl chloride | 1199215-97-8 | Benchchem [benchchem.com]

- 7. 957513-91-6|4-Amino-1-ethyl-1H-pyrazole-5-carboxamide|BLD Pharm [bldpharm.com]

"1-ethyl-4-nitro-1H-pyrazole-5-carboxamide" biological activity screening

Biological Activity Screening of 1-Ethyl-4-nitro-1H-pyrazole-5-carboxamide: A Structural Evaluation Protocol

Executive Summary

The compound 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide (CAS: 1384856-20-5) represents a "privileged scaffold" in medicinal chemistry.[1] Its structural core—a pyrazole ring substituted with a nitro group and a carboxamide moiety—positions it at the intersection of two major therapeutic classes: antimicrobial agents (specifically antituberculars via nitro-reduction) and kinase inhibitors (as a precursor or bioisostere).[1]

This technical guide provides a rigorous, evidence-based roadmap for screening this specific compound. Unlike generic screening protocols, this workflow is tailored to the unique physicochemical properties of the nitro-pyrazole pharmacophore, addressing its potential for bioreductive activation and its utility as a kinase scaffold.[1]

Part 1: Chemical Integrity & Pre-Screen Validation

Objective: Ensure the biological data generated is attributable to the parent molecule and not a degradation product (e.g., the reduced amine or hydrolyzed acid).

The "Nitro" Liability: Nitroaromatic compounds are susceptible to photolytic degradation and bioreduction.[1] Before any biological assay, the compound’s integrity must be validated.[1]

Protocol 1.1: Purity Verification via HPLC-PDA-MS

-

Rationale: The nitro group (

) is a strong chromophore.[1] Purity must be -

Method:

Part 2: Primary Phenotypic Screening

Screen A: Antimicrobial & Antitubercular Potential

Hypothesis: The 4-nitro substituent on the pyrazole ring mimics the mechanism of action of established nitro-drugs (e.g., Pretomanid, Delamanid).[1] These compounds often act as pro-drugs, requiring activation by bacterial nitroreductases (e.g., Ddn in M. tuberculosis) to generate reactive nitrogen species (RNS) that kill the pathogen.[1]

Target Pathogens:

Protocol 2.1: Microplate Alamar Blue Assay (MABA)

-

Step 1: Prepare stock solution of 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide in DMSO (

). -

Step 2: Dilute in Middlebrook 7H9 broth (for M.tb) or cation-adjusted Mueller-Hinton broth (for bacteria).[1]

-

Step 3: Inoculate plates with bacteria (

) and incubate ( -

Step 4: Add Alamar Blue (Resazurin) reagent.[1]

-

Readout: Fluorescence (Ex

/ Em -

Control: Isoniazid (positive control for M.tb), DMSO (negative).[1]

Screen B: Mammalian Cytotoxicity (Safety Profile)

Hypothesis: Nitroaromatics can be mutagenic or hepatotoxic via the same reductive mechanism that kills bacteria.[1] It is critical to establish a therapeutic index (TI).

Protocol 2.2: MTT Cell Viability Assay

-

Cell Lines: HepG2 (Liver toxicity model), HEK293 (Kidney/General).[1]

-

Method:

-

Seed cells (

cells/well) in 96-well plates. -

Treat with compound (dose range

) for 48 hours. -

Add MTT reagent; incubate 4 hours.

-

Solubilize formazan crystals in DMSO.

-

Measure Absorbance at

.[1]

-

-

Calculation:

(Cytotoxic Concentration 50%). -

Success Metric:

.[1]

Part 3: Mechanism of Action & Secondary Screening

If the compound shows activity, the mechanism must be deconvoluted.[1]

Pathway 1: Bioreductive Activation (Bacterial) If the compound is active against M.tb but inactive against aerobic bacteria, it likely functions via nitro-reduction.[1]

Pathway 2: Kinase Inhibition (Scaffold Mimicry) Pyrazole-5-carboxamides are bioisosteres of the adenine ring in ATP.[1] They can bind to the hinge region of kinases (e.g., FGFR, JAK).[1] The nitro group may act as an electron-withdrawing anchor or, if reduced in vivo, as a hydrogen bond donor.[1]

Visualization: Screening Workflow

Caption: Logical workflow for evaluating the biological activity of the nitro-pyrazole scaffold, branching based on phenotypic response.

Part 4: Data Reporting & Analysis

Table 1: Recommended Screening Panel & Success Criteria

| Assay Type | Target / Cell Line | Control Standard | Success Criteria (Hit) |

| Antitubercular | M. tuberculosis H37Rv | Isoniazid / Pretomanid | |

| Antibacterial | S. aureus (MRSA) | Vancomycin | |

| Cytotoxicity | HepG2 (Human Liver) | Tamoxifen | |

| Kinase Binding | FGFR1 / JAK2 | Staurosporine |

Part 5: In Silico Molecular Docking (Secondary Validation)

Before investing in expensive kinase panels, perform in silico docking to predict binding affinity.[1]

Target: Fibroblast Growth Factor Receptor (FGFR).[1][3] Rationale: The 1-ethyl-pyrazole-5-carboxamide motif is structurally homologous to the core of several FGFR inhibitors (e.g., Lenvatinib analogs).[1] Method:

-

Protein Prep: Download PDB ID: 5AM6 (FGFR1).[1]

-

Ligand Prep: Energy minimize 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide (DFT B3LYP/6-31G*).

-

Docking: Use AutoDock Vina.[1] Focus on the "Hinge Region" (Glu562/Ala564).[1]

-

Hypothesis: The amide

acts as a H-bond donor to the backbone carbonyl of the hinge residue.[1]

References

-

Chemical Identity & Properties

-

Antimicrobial Activity of Pyrazole Carboxamides

-

Nitro-Pyrazole Mechanism in Tuberculosis

-

Kinase Inhibitor Scaffold Analysis

Sources

- 1. 482573-92-2|1-Methyl-4-nitro-1H-pyrazole-5-carbohydrazide|BLD Pharm [bldpharm.com]

- 2. japsonline.com [japsonline.com]

- 3. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Comprehensive Guide to the Structural Elucidation of 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide

This technical guide provides a detailed walkthrough for the structural elucidation of the novel heterocyclic compound, 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide. Designed for researchers, scientists, and professionals in drug development, this document outlines a systematic and multi-faceted analytical approach. We will delve into the rationale behind the selection of analytical techniques and the interpretation of the resulting data, ensuring a thorough and validated structural confirmation.

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities. The introduction of specific substituents onto the pyrazole core allows for the fine-tuning of their pharmacological profiles. The target molecule, 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide, is a functionalized pyrazole with potential applications in various therapeutic areas. Its structural confirmation is a critical first step in its development as a potential drug candidate. This guide will detail the necessary steps for its unambiguous structural determination.

Part 1: Synthesis and Purification

The synthesis of 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide would typically begin with the ethylation of a suitable pyrazole precursor, followed by the introduction of the nitro group and subsequent amidation of a carboxylic acid or ester functionality. A plausible synthetic route is outlined below. The successful synthesis and purification of the compound are prerequisites for accurate structural analysis.

Caption: A potential synthetic workflow for 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide.

Experimental Protocol: Amidation of 1-ethyl-4-nitro-1H-pyrazole-5-carbonyl chloride

-

To a solution of 1-ethyl-4-nitro-1H-pyrazole-5-carbonyl chloride (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF) at 0 °C, add a solution of aqueous ammonia (2.0 eq) dropwise with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide.

Part 2: Spectroscopic Analysis for Structural Elucidation

A combination of spectroscopic techniques is essential for the complete and unambiguous structural determination of the target molecule.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule. The expected ¹H NMR spectrum of 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide in a suitable deuterated solvent (e.g., DMSO-d₆) would exhibit distinct signals for the pyrazole ring proton, the ethyl group protons, and the carboxamide protons.

Table 1: Predicted ¹H NMR Data for 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.5 | Singlet | 1H | H-3 (pyrazole) | The single proton on the pyrazole ring is expected to be significantly deshielded due to the electron-withdrawing effects of the adjacent nitro group and the carboxamide group. |

| ~7.8 | Broad Singlet | 1H | -NH₂ (carboxamide) | Amide protons are typically broad and their chemical shift can vary depending on solvent and concentration. |

| ~7.5 | Broad Singlet | 1H | -NH₂ (carboxamide) | The two amide protons may be non-equivalent due to restricted rotation around the C-N bond. |

| ~4.4 | Quartet | 2H | -CH₂- (ethyl) | The methylene protons are adjacent to the pyrazole nitrogen and will appear as a quartet due to coupling with the methyl protons. |

| ~1.4 | Triplet | 3H | -CH₃ (ethyl) | The methyl protons of the ethyl group will appear as a triplet due to coupling with the adjacent methylene protons. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom.

Table 2: Predicted ¹³C NMR Data for 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160 | C=O (carboxamide) | The carbonyl carbon of the amide is expected in this region. |

| ~145 | C-4 (pyrazole) | The carbon bearing the nitro group will be significantly deshielded. |

| ~140 | C-3 (pyrazole) | The pyrazole carbon adjacent to the single proton. |

| ~130 | C-5 (pyrazole) | The carbon attached to the carboxamide group. |

| ~45 | -CH₂- (ethyl) | The methylene carbon of the ethyl group attached to the nitrogen. |

| ~15 | -CH₃ (ethyl) | The methyl carbon of the ethyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide is expected to show characteristic absorption bands for the N-H, C=O, and N-O bonds.

Table 3: Predicted IR Absorption Bands for 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Medium, Broad | N-H stretching (carboxamide) |

| ~1680 | Strong | C=O stretching (Amide I band) |

| ~1600 | Medium | N-H bending (Amide II band) |

| 1550-1475 | Strong | Asymmetric NO₂ stretching[1][2][3] |

| 1360-1290 | Strong | Symmetric NO₂ stretching[1][2][3] |

| ~1300 | Medium | C-N stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming the molecular formula and connectivity. For 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide (Molecular Formula: C₆H₈N₄O₃), the expected molecular weight is approximately 184.06 g/mol .

Expected Fragmentation Pattern:

Under electron ionization (EI), the molecule is expected to fragment in a predictable manner. The molecular ion peak (M⁺) should be observed at m/z 184. Common fragmentation pathways for pyrazole derivatives involve cleavage of the ring and loss of substituents.[2] Nitroaromatic compounds often show fragments corresponding to the loss of NO₂ (46 Da) and NO (30 Da).

Caption: Predicted major fragmentation pathways for 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide in mass spectrometry.

Part 3: Data Integration and Structure Confirmation

The final step in the structural elucidation process is the integration of all the spectroscopic data. The ¹H and ¹³C NMR data provide the carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups, and the mass spectrum confirms the molecular weight and provides additional structural information through fragmentation patterns. The congruence of all these data sets provides a high degree of confidence in the assigned structure of 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide.

Caption: The overall workflow for the structural elucidation of the target compound.

Conclusion

The structural elucidation of 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide is a systematic process that relies on the synergistic use of modern analytical techniques. By carefully performing and interpreting the results from NMR, IR, and mass spectrometry, a definitive structural assignment can be made. This foundational characterization is paramount for any further investigation into the compound's chemical properties and biological activities.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Thumar, N. M., Kaneria, A. A., Vadodaria, M., & Ladva, K. (2016). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 8(2), 662-667. [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy. [Link]

Sources

Spectroscopic Characterization of 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide: A Technical Guide

Introduction

In the landscape of modern drug discovery and materials science, pyrazole derivatives represent a cornerstone of heterocyclic chemistry, lauded for their diverse biological activities and versatile synthetic utility. The specific compound, 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide (Molecular Formula: C₆H₈N₄O₃, Monoisotopic Mass: 198.0596 Da), incorporates several key functional groups—a substituted pyrazole ring, a nitro group, and a primary carboxamide—that dictate its chemical properties and potential applications. Unambiguous structural confirmation of such novel chemical entities is paramount, relying on a synergistic application of modern spectroscopic techniques.

This technical guide provides a comprehensive framework for the acquisition and interpretation of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide. As direct experimental data for this specific molecule is not widely published, this document serves as a predictive and instructional manual, grounded in established principles and data from analogous structures. It is designed to equip researchers, scientists, and drug development professionals with the expertise to validate the synthesis and purity of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide, ¹H and ¹³C NMR will provide definitive information on the number and connectivity of atoms, while 2D NMR techniques can confirm assignments.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

The quality of NMR data is directly dependent on meticulous sample preparation. The following protocol outlines the standard procedure for obtaining high-resolution spectra.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent first choice due to its high polarity, which should readily dissolve the compound, and its ability to slow the exchange of amide N-H protons, making them observable. Chloroform-d (CDCl₃) is an alternative if solubility permits.

-

Sample Preparation:

-

Filtration and Transfer:

-

Data Acquisition:

-

Acquire spectra on a spectrometer operating at 400 MHz or higher.

-

For ¹H NMR, a standard single-pulse experiment is sufficient. Acquire at least 16 scans.

-

For ¹³C NMR, a proton-decoupled experiment (e.g., zgpg30) is standard. A sufficient number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.[1]

-

Predicted ¹H NMR Spectrum Analysis

The structure of 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide presents five distinct proton environments. The predicted chemical shifts (in DMSO-d₆) are detailed below.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Justification |

| H-3 (Pyrazole Ring) | 8.5 - 9.0 | Singlet (s) | 1H | The sole proton on the electron-deficient pyrazole ring is significantly deshielded. Its position adjacent to two nitrogen atoms and para to a strong electron-withdrawing nitro group shifts it far downfield. |

| -NH₂ (Amide) | 7.5 - 8.5 | Broad Singlet (br s) | 2H | Amide protons are exchangeable and typically appear as a broad signal. In DMSO, hydrogen bonding to the solvent slows this exchange, making the peak more distinct. The chemical shift is influenced by the electron-withdrawing nature of the adjacent carbonyl and pyrazole ring.[5] |

| -CH₂- (Ethyl) | 4.2 - 4.6 | Quartet (q) | 2H | This methylene group is directly attached to a pyrazole nitrogen (N-1), causing a significant downfield shift. It will be split into a quartet by the three adjacent methyl protons (n+1 rule). |

| -CH₃ (Ethyl) | 1.3 - 1.6 | Triplet (t) | 3H | The terminal methyl group is in a standard aliphatic region but is slightly deshielded by the adjacent electronegative nitrogen atom. It will be split into a triplet by the two adjacent methylene protons. |

Predicted ¹³C NMR Spectrum Analysis

The molecule contains six unique carbon signals. The predicted chemical shifts are highly influenced by the electronic effects of the nitrogen and oxygen atoms.

| Carbon Assignment | Predicted δ (ppm) | Justification |

| C=O (Amide Carbonyl) | 158 - 162 | The carbonyl carbon of a primary amide is found in this region. It is less deshielded than a ketone due to the electron-donating resonance effect of the adjacent nitrogen atom.[5] |

| C-5 (Pyrazole Ring) | 140 - 145 | This carbon is attached to the carboxamide group and is part of the heterocyclic ring. Its chemical shift is influenced by the adjacent ring nitrogen and the carbonyl group. |

| C-3 (Pyrazole Ring) | 138 - 143 | This carbon, bearing the lone ring proton, is significantly deshielded by the adjacent nitrogen atoms. Studies on pyrazole derivatives show carbons adjacent to nitrogen in this range.[6] |

| C-4 (Pyrazole Ring) | 125 - 135 | The carbon bearing the nitro group is expected to be deshielded, but its precise location can vary. In many C-nitropyrazoles, this carbon appears at a lower field than unsubstituted carbons but may be influenced by the specific substitution pattern. |

| -CH₂- (Ethyl) | 45 - 50 | The methylene carbon is directly bonded to nitrogen, resulting in a significant downfield shift compared to a standard alkane. |

| -CH₃ (Ethyl) | 14 - 18 | The terminal methyl carbon appears in a typical aliphatic region. |

To confirm these assignments, a Heteronuclear Single Quantum Coherence (HSQC) experiment would correlate each proton with its directly attached carbon, while a Heteronuclear Multiple Bond Correlation (HMBC) experiment would reveal 2- and 3-bond correlations (e.g., from the -CH₂- protons to pyrazole carbons C-5 and C-3), solidifying the structural elucidation.[7]

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Acquiring an IR Spectrum

For a solid sample, Attenuated Total Reflectance (ATR) is the most common and convenient method, requiring minimal sample preparation.[8]

-

Instrument Preparation: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid powder (a few milligrams) directly onto the ATR crystal.

-

Pressure Application: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

-

Data Collection: Scan the sample over the typical mid-IR range (4000-400 cm⁻¹).

Predicted IR Absorption Bands

The IR spectrum of 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide is expected to be dominated by strong absorptions from the amide and nitro groups.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group |

| N-H Asymmetric & Symmetric Stretch | 3400 - 3100 (two bands) | Medium-Strong | Primary Amide (-NH₂) |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium | Ethyl Group (-CH₂, -CH₃) |

| C=O Stretch (Amide I Band) | 1690 - 1650 | Strong | Amide Carbonyl |

| N-H Bend (Amide II Band) | 1640 - 1590 | Medium-Strong | Primary Amide (-NH₂) |

| N-O Asymmetric Stretch | 1560 - 1510 | Very Strong | Nitro Group (-NO₂) |

| C=N, C=C Stretch (Ring) | 1500 - 1400 | Medium | Pyrazole Ring |

| N-O Symmetric Stretch | 1390 - 1330 | Very Strong | Nitro Group (-NO₂) |

The two most characteristic features will be the intense C=O stretch of the amide and the pair of very strong N-O stretching bands, which are definitive for the presence of a nitro group.[9][10] The presence of two distinct peaks in the N-H stretching region is indicative of a primary amide.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, valuable structural information. Electrospray Ionization (ESI) is a soft ionization technique ideal for this polar molecule, as it typically generates the protonated molecular ion with minimal fragmentation.[11]

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[12]

-

Infusion: The solution is infused directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: The sample is ionized by applying a high voltage to the liquid as it is nebulized, creating charged droplets that desolvate to yield gas-phase ions.[13]

-

Detection: The analysis is typically performed in positive ion mode to observe protonated species.

Predicted Mass Spectrum Analysis

The analysis will confirm the molecular weight and elemental composition.

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 199.0674 | The protonated molecule. This is expected to be the base peak in the spectrum. |

| [M+Na]⁺ | 221.0493 | The sodium adduct, commonly observed as an impurity or by addition of sodium salts. |

| [M+K]⁺ | 237.0233 | The potassium adduct, also commonly observed. |

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental formula by matching the exact measured mass to the theoretical mass within a narrow tolerance (e.g., < 5 ppm). Tandem MS (MS/MS) of the [M+H]⁺ ion could induce fragmentation, with expected neutral losses including H₂NCO (-43 Da), NO₂ (-46 Da), and C₂H₄ (-28 Da), further confirming the connectivity of the molecule. The fragmentation of pyrazole rings often involves cleavage of the N-N bond and loss of ring components.[14][15][16]

Conclusion

The structural elucidation of 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide is achieved through a coordinated analysis of NMR, IR, and Mass Spectrometry data. This guide outlines the expected spectroscopic signatures based on the molecule's distinct functional groups. The ¹H NMR spectrum should reveal five unique signals, including a downfield singlet for the pyrazole proton. The ¹³C NMR will show six signals, with the amide carbonyl and pyrazole carbons being key identifiers. The IR spectrum will be characterized by strong, sharp absorptions for the amide C=O group and two very strong bands corresponding to the nitro group's N-O stretches. Finally, ESI mass spectrometry will confirm the molecular weight with high accuracy via the protonated molecular ion at m/z 199.0674. Together, these techniques provide a robust and self-validating system for confirming the identity and purity of this important pyrazole derivative.

References

- Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Asian Journal of Chemistry.

- NMR Sample Prepar

- Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13)C NMR spectroscopy. Magnetic Resonance in Chemistry.

- Preparing an NMR sample. University of York, Department of Chemistry.

- 1H and 13C NMR study of perdeuterated pyrazoles.

- An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucid

- Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. ACS Omega.

- NMR Sample Preparation. Western University, Department of Chemistry.

- NMR Sample Preparation: The Complete Guide.

- NMR sample prepar

- Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B: Physical Organic.

- Sample preparation for FT-IR. University of California, Irvine.

- 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole deriv

- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.

- Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. Journal of Analytical Chemistry.

- Guide to FT-IR Spectroscopy. Bruker.

- Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PMC.

- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.

- IR Spectrum Acquisition. University of Colorado Boulder, Department of Chemistry.

- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

- Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Journal of the Indian Chemical Society.

- Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites.

- 4.2: IR Spectroscopy. Chemistry LibreTexts.

- 21.

- Electrospray ioniz

- Prediction of 1H-NMR shifts with Ambit-HNMR software.

- IR Spectrum Analysis Steps: Decoding Information

- Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Deriv

- Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordin

- Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calcul

- Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calcul

- INFRARED SPECTROSCOPY (PART-6, PPT-12). St. Paul's C. M. College.

- Table of Characteristic IR Absorptions. University of Puget Sound.

- Infrared (IR) Spectroscopy. SlidePlayer.

- Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online.

Sources

- 1. organomation.com [organomation.com]

- 2. sites.bu.edu [sites.bu.edu]

- 3. publish.uwo.ca [publish.uwo.ca]

- 4. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. repository.up.ac.za [repository.up.ac.za]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 9. spcmc.ac.in [spcmc.ac.in]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 12. peptid.chem.elte.hu [peptid.chem.elte.hu]

- 13. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 14. asianpubs.org [asianpubs.org]

- 15. Electron-impact induced fragmentations of pyrazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

Technical Guide: In Vitro Stability Profiling of 1-Ethyl-4-nitro-1H-pyrazole-5-carboxamide

Executive Summary

This technical guide outlines the rigorous in vitro stability assessment for 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide . As a Senior Application Scientist, I have structured this protocol to address the specific metabolic liabilities inherent to the nitro-pyrazole chemotype.

The coexistence of an electron-withdrawing nitro group (

-

Chemical Hydrolysis: Amide bond stability under varying pH.

-

Plasma Stability: Susceptibility to circulating amidases.[1]

-

Metabolic Stability: Cytochrome P450 (CYP) oxidation and nitro-reduction in liver microsomes.

Part 1: Physicochemical & Metabolic Prediction

Before initiating wet-lab assays, we must map the predicted degradation pathways to select the correct analytical monitoring transitions (MRMs).

Metabolic Liability Map

The following diagram illustrates the primary degradation pathways. Note that the nitro group introduces a potential for reductive metabolism, particularly under hypoxic conditions or via specific cytosolic enzymes (e.g., xanthine oxidase, aldehyde oxidase), though CYP-mediated reduction is the primary focus here.

Figure 1: Predicted metabolic and chemical degradation pathways for 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide.[2]

Part 2: Chemical Stability (pH-Dependent Hydrolysis)

Objective: Determine the non-enzymatic stability of the C5-carboxamide bond. The electron-withdrawing nitro group at C4 decreases the electron density of the pyrazole ring, potentially making the carbonyl carbon of the amide more electrophilic and susceptible to hydrolytic attack.

Protocol

Reagents:

-

Buffer A (pH 1.2): 0.1 N HCl (Simulated Gastric Fluid).

-

Buffer B (pH 7.4): 100 mM Phosphate Buffer (PBS).

-

Internal Standard (IS): Tolbutamide or Warfarin (1 µM).

Workflow:

-

Stock Preparation: Dissolve test compound in DMSO to 10 mM.

-

Initiation: Spike DMSO stock into pre-warmed (37°C) Buffer A and Buffer B to a final concentration of 1 µM (0.1% DMSO final).

-

Sampling: Aliquot 50 µL at T=0, 1, 2, 4, and 24 hours.

-

Quenching: Transfer aliquots immediately into 150 µL acetonitrile (ACN) containing IS.

-

Analysis: Centrifuge (4000g, 15 min) and analyze supernatant via LC-MS/MS.

Data Criteria:

-

Stable: >90% remaining at 24h.

-

Labile: <50% remaining at 24h (indicates rapid chemical hydrolysis, likely requiring formulation protection).

Part 3: Plasma Stability Assay

Objective: Assess stability against plasma amidases. Carboxamides are generally more stable than esters, but the specific electronic environment of the pyrazole ring can accelerate enzymatic hydrolysis.

Scientific Rationale

Plasma contains high levels of hydrolases (e.g., butyrylcholinesterase, paraoxonase). Stability here is a "Go/No-Go" criterion for systemic drugs; rapid degradation implies the compound may act as a prodrug or have poor bioavailability.

Detailed Protocol

Materials:

-

Matrix: Pooled Human Plasma and Rat Plasma (EDTA or Heparin). Note: Avoid Citrate if pH sensitivity is suspected.

-

Positive Control: Procaine (rapid hydrolysis) or Propantheline.

-

Negative Control: Warfarin (stable).

Step-by-Step Workflow:

-

Equilibration: Thaw plasma and equilibrate to 37°C in a water bath.

-

Dosing: Add test compound (from 10 mM DMSO stock) to plasma to achieve 1 µM final concentration (max 0.5% DMSO).

-

Incubation: Incubate at 37°C with gentle shaking (Orbital shaker, 100 rpm).

-

Time Points: Harvest 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.

-

Quenching: Add to 200 µL ice-cold ACN containing IS.

-

Processing: Vortex (1 min), Centrifuge (4000g, 20 min, 4°C).

-

Calculation: Plot ln(% Remaining) vs. Time to determine half-life (

).

Equation:

Part 4: Microsomal Metabolic Stability (Liver)

Objective: Evaluate Phase I metabolism. This is the most critical assay for this compound due to two competing pathways:

-

Oxidative Dealkylation: Removal of the N-ethyl group (CYP mediated).

-

Nitro Reduction: Conversion of

to

Critical Note on Nitro Compounds:

Under standard aerobic conditions, the nitro-anion radical formed by P450 reductase often undergoes "futile cycling" (reacting with

Experimental Design (Graphviz)

Figure 2: Standard Liver Microsome (LM) Stability Workflow.

Protocol

Reagents:

-

Microsomes: Pooled Human/Rat Liver Microsomes (20 mg/mL stock).

-

Cofactor: NADPH Regenerating System (or 1 mM NADPH solution).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4) with 3 mM

.

Procedure:

-

Master Mix: Prepare microsomes in buffer to a concentration of 0.5 mg/mL (2x concentration).

-

Compound Mix: Prepare 2 µM compound in buffer (2x concentration).

-

Combination: Mix equal volumes of Master Mix and Compound Mix. Final protein: 0.5 mg/mL; Final Compound: 1 µM.[3]

-

Pre-incubation: 5 minutes at 37°C.

-

Initiation: Add NADPH (or buffer for negative control).

-

Sampling: Remove 30 µL at specified time points.

-

Quench: Mix with 120 µL ACN (containing IS).

-

Analysis: Determine Intrinsic Clearance (

).[3][4][5]

Calculation of Intrinsic Clearance:

Part 5: Analytical Method (LC-MS/MS)

Objective: Specific quantification of the parent.

-

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-S).

-

Ionization: ESI Positive Mode (Amides protonate well; Nitro groups sometimes suppress, so check Negative mode if sensitivity is low).

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase:

-

Gradient: 5% B to 95% B over 2.5 minutes.

MRM Transitions (Theoretical):

-

Parent (

): ~185.1 Da (Calculate exact mass based on isotopes). -

Fragment: Loss of carboxamide or nitro group. Note: Nitro compounds often show a characteristic loss of 30 Da (NO) or 46 Da (

).

References

-

FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[7][8][9] [Link]

- Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. ScienceDirect. (Standard reference for ADME protocols).

-

Cyprotex. (n.d.). Microsomal Stability Assay Protocol. Evotec. [Link]

-

National Center for Biotechnology Information. (2004). Assay Guidance Manual: In Vitro and In Vivo Assessment of ADME and PK Properties. Bethesda (MD).[6] [Link]

-

BioDuro-Sundia. (n.d.). ADME Plasma Stability Assay. [Link]

Sources

- 1. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 2. Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 4. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]

- 5. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 6. ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 7. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]

- 8. hhs.gov [hhs.gov]

- 9. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]

Comprehensive Solubility Profiling of 1-Ethyl-4-nitro-1H-pyrazole-5-carboxamide

A Practical Guide for Process Chemistry & Formulation

Executive Summary & Compound Significance

1-Ethyl-4-nitro-1H-pyrazole-5-carboxamide (CAS: 1384856-20-5) is a critical heterocyclic building block, primarily utilized in the synthesis of pyrazolo[4,3-d]pyrimidin-7-ones—a scaffold central to PDE5 inhibitors (e.g., Sildenafil analogs) and various agrochemicals .[1]

Understanding the solubility profile of this intermediate is paramount for two reasons:

-

Process Optimization: Efficient synthesis requires selecting solvents that maximize reaction kinetics (e.g., amidation, reduction of the nitro group) while minimizing by-product formation.[1]

-

Purification: The high melting point and polarity of nitro-pyrazole carboxamides often necessitate recrystallization.[1] Identifying the correct solvent/anti-solvent system is the key to achieving >99% purity.[1]

This guide provides a structural analysis, predicted solubility data based on validated analogs, and rigorous experimental protocols for determining precise solubility limits in your laboratory.[1]

Physicochemical Profile & Solubility Mechanisms

To predict solubility, we must first analyze the molecular interactions at play.[1]

Structural Analysis[1][2]

-

Core Scaffold: The 1H-pyrazole ring is aromatic but significantly more polar than benzene due to the two nitrogen atoms.[1]

-

Nitro Group (-NO₂): A strong electron-withdrawing group (EWG) at the 4-position increases the acidity of the ring protons (if unsubstituted) and enhances polarity, making the molecule less soluble in non-polar solvents like Hexane.[1]

-

Carboxamide Group (-CONH₂): This moiety acts as both a hydrogen bond donor (NH₂) and acceptor (C=O).[1] This creates a strong crystal lattice network, often resulting in high melting points (typically 160–190°C for this class) and reduced solubility in solvents that cannot disrupt these intermolecular H-bonds .[1]

-

Ethyl Group: A small hydrophobic handle that provides marginal lipophilicity, slightly improving solubility in organic solvents (DCM, EtOAc) compared to the un-alkylated parent.[1]

Predicted Solubility Behavior

Based on structural analogs such as 1-methyl-4-nitro-1H-pyrazole-5-carboxamide (CAS 92534-72-0) , the expected solubility profile is:

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanism |

| Polar Aprotic | DMSO, DMF, DMAc | High (>50 mg/mL) | Dipole-dipole interactions disrupt crystal lattice effectively.[1] |

| Polar Protic | Methanol, Ethanol, IPA | Moderate (1–10 mg/mL) | H-bonding capability matches the amide; solubility increases significantly with temperature (reflux).[1] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate (5–20 mg/mL) | Good for extraction; disrupts weak van der Waals forces but less effective against H-bonds.[1] |

| Esters/Ethers | Ethyl Acetate, THF | Low-Moderate (1–5 mg/mL) | Useful as anti-solvents or for washing filter cakes.[1] |

| Non-Polar | Hexane, Heptane, Toluene | Negligible (<0.1 mg/mL) | Lack of polarity prevents interaction with the nitro-amide core.[1] |

| Aqueous | Water (pH 7) | Very Low (<0.5 mg/mL) | Hydrophobic aromatic core dominates; amide is not ionizable at neutral pH.[1] |

Experimental Protocols for Solubility Determination

Do not rely solely on predictions. Use the following self-validating protocols to generate empirical data for your specific batch.

Protocol A: Kinetic Solubility Screening (Visual)

Best for: Rapid solvent selection for reactions or recrystallization.[1]

Materials: 10 mg of Compound, 1.5 mL HPLC vials, various solvents, vortex mixer, sonicator.

-

Weigh: Place exactly 10 mg of 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide into a clear glass vial.

-

Aliquot: Add solvent in 100 µL increments .

-

Agitate: Vortex for 30 seconds and sonicate for 1 minute after each addition.

-

Observe: Check for clarity against a black background.

-

Calculate:

Protocol B: Thermodynamic Equilibrium Solubility (HPLC)

Best for: Formulation development and precise physicochemical characterization.[1]

Materials: Saturated solutions, 0.45 µm PTFE syringe filters, HPLC system (C18 column).[1]

-

Saturate: Add excess compound to the solvent (e.g., 50 mg in 1 mL) to ensure a suspension.[1]

-

Equilibrate: Shake at constant temperature (25°C) for 24 hours .

-

Filter: Pass the supernatant through a 0.45 µm PTFE filter (discard the first 200 µL to account for filter adsorption).

-

Quantify: Inject the filtrate into HPLC.

Process Optimization: Solvent Selection Logic

Workflow Visualization

The following diagram illustrates the decision matrix for selecting solvents for Recrystallization versus Reaction, based on the solubility data generated above.

Figure 1: Decision matrix for solvent selection based on process goals. High solubility is preferred for reactions to minimize volume, while temperature-dependent solubility is critical for recrystallization.[1]

Recrystallization Strategy

For nitro-pyrazole carboxamides, Ethanol or Methanol are often the solvents of choice .[1]

-

Reflux: Dissolve the crude solid in the minimum amount of boiling Ethanol.[1]

-

Hot Filtration: If insoluble impurities remain, filter while hot.[1]

-

Cooling: Allow the filtrate to cool slowly to room temperature, then to 0–4°C. The amide/nitro interactions promote crystallization.[1]

-

Anti-Solvent: If yield is low, add Water dropwise to the cold solution to force precipitation.[1]

References

-

ResearchGate. Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide and related Sildenafil intermediates.Link[1]

-

BLD Pharm. 1-Methyl-4-nitro-1H-pyrazole-5-carboxamide Product Page.[1]Link[1]

-

Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.Link

-

PubChem. Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate (Related Ester).[1]Link[1]

Disclaimer: This guide is for research and development purposes. Always consult the specific Safety Data Sheet (SDS) for 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide before handling.

Sources

Strategic Utilization of 1-Ethyl-4-nitro-1H-pyrazole-5-carboxamide in Kinase Inhibitor Discovery

Executive Summary

1-ethyl-4-nitro-1H-pyrazole-5-carboxamide represents a high-value synthetic scaffold (intermediate) in medicinal chemistry, specifically serving as a "linchpin" precursor for the construction of pyrazolo[4,3-d]pyrimidine libraries. While the pyrazole-carboxamide core possesses intrinsic biological activity, its primary utility in drug discovery lies in its conversion to fused bicyclic systems that function as ATP-competitive inhibitors for kinases such as Cyclin-Dependent Kinases (CDKs) , Aurora Kinases , and Src family kinases .

This technical guide details the structural rationale, synthetic conversion protocols, and kinase targeting strategies for this compound, moving beyond basic synthesis to application in high-throughput lead optimization.

Structural Rationale & Pharmacophore Analysis

The 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide molecule is not typically the final drug candidate but the pharmacophoric seed . Its value is dictated by its functional groups, which allow for rapid diversification into "Privileged Structures."

Key Structural Features

| Feature | Function in Drug Design |

| Nitro Group (-NO₂) | Latent Nucleophile: Serves as a masked amino group. Upon reduction, it provides the nitrogen required to close the pyrimidine ring, forming the kinase-binding hinge region. |

| Carboxamide (-CONH₂) | H-Bond Network: Acts as the electrophilic partner during cyclization. In the final fused system, the carbonyl oxygen often interacts with the kinase hinge region (e.g., Leu83 in CDK2). |

| N1-Ethyl Group | Solubility & Sterics: Provides lipophilicity ( |

The "Privileged Scaffold" Connection

The transition from this pyrazole intermediate to a pyrazolo[4,3-d]pyrimidine mimics the purine core of ATP. This allows the resulting inhibitors to dock effectively into the ATP-binding cleft of various kinases.

Targeted Kinase Families:

-

CDK1/2/4/6: Cell cycle regulation (Oncology).

-

Aurora A/B: Mitosis regulation (Oncology).

-

PDE5: (Historical context: Sildenafil core, relevant for off-target toxicity screening).

Synthetic Protocol: From Scaffold to Kinase Inhibitor

The transformation of 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide into a bioactive kinase inhibitor requires a rigorous two-step sequence: Nitro Reduction followed by Cyclocondensation .

Workflow Diagram (DOT)

Figure 1: Synthetic pathway converting the nitro-pyrazole scaffold into the bioactive pyrazolo-pyrimidine core.

Detailed Experimental Methodology

Phase A: Reduction of the Nitro Group

The nitro group must be reduced to an amine without hydrolyzing the sensitive carboxamide.

-

Reagents: 10% Palladium on Carbon (Pd/C), Methanol (MeOH), Hydrogen gas (H₂).

-

Protocol:

-

Dissolve 10 mmol of 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide in 50 mL of anhydrous MeOH.

-

Add 10 mol% Pd/C catalyst carefully under nitrogen atmosphere.

-

Purge system with H₂ gas (balloon pressure or 30 psi in a Parr shaker).

-

Stir at Room Temperature (RT) for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

-

Critical Check: Disappearance of the nitro peak (yellow) and appearance of the fluorescent amine spot.

-

Filter through Celite to remove Pd/C. Concentrate filtrate to yield 4-amino-1-ethyl-1H-pyrazole-5-carboxamide .

-

Note: If the carboxamide hydrolyzes, switch to Stannous Chloride (SnCl₂) reduction in Ethanol at 70°C.

-

Phase B: Cyclization to Pyrazolo[4,3-d]pyrimidine

This step defines the selectivity of the inhibitor by introducing the "R" group at the C7 position.

-

Reagents: Aromatic Aldehyde (R-CHO), Iodine (I₂), Potassium Carbonate (K₂CO₃), DMF.

-

Protocol:

-

Suspend 5 mmol of the 4-amino intermediate (from Phase A) and 5 mmol of the desired aldehyde (e.g., 3,4-dimethoxybenzaldehyde for EGFR targeting) in 10 mL DMF.

-

Add 1.5 eq of I₂ and 1.5 eq of K₂CO₃.

-

Heat to 80°C for 8 hours.

-

Mechanism: The amine condenses with the aldehyde to form an imine, which undergoes oxidative cyclization mediated by iodine to close the pyrimidine ring.

-

Precipitate the product by pouring the reaction mixture into ice water. Filter and recrystallize from EtOH.

-

Kinase Targeting & Mechanism of Action

Once cyclized, the molecule functions as a Type I ATP-competitive inhibitor.

Binding Mode Topology

The pyrazolo[4,3-d]pyrimidine core mimics the adenine ring of ATP.

-

Hinge Region Interaction: The N6 and N1 (of the pyrimidine ring) and the C7 substituent form hydrogen bonds with the kinase hinge region backbone (e.g., Glu81/Leu83 in CDK2).

-

Hydrophobic Pocket: The N1-ethyl group (derived from our starting material) orients into the hydrophobic pocket (Gatekeeper region), controlling selectivity against kinases with smaller gatekeeper residues (e.g., Thr).

-

Solvent Front: Substituents attached during the cyclization step (Phase B) extend towards the solvent front, allowing for solubilizing groups (e.g., piperazines) to be added.

Signaling Pathway Impact (CDK2 Example)

Figure 2: Mechanism of action showing the blockade of CDK2-mediated Rb phosphorylation, arresting the cell cycle.

Experimental Validation: In Vitro Kinase Assay

To validate the synthesized inhibitors, use a standard FRET-based or Radiometric assay.

Protocol: Z'-LYTE™ Kinase Assay (FRET)

-

Preparation: Prepare 10 mM stock of the inhibitor in 100% DMSO.

-

Dilution: Serial dilute (3-fold) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Reaction Assembly:

-

Add 2.5 µL Inhibitor.

-

Add 5 µL Kinase/Peptide Mixture (e.g., CDK2/CyclinA + Ser/Thr Peptide).

-

Add 2.5 µL ATP (at

concentration, typically 10–50 µM).

-

-

Incubation: Incubate at RT for 1 hour.

-

Development: Add Development Reagent (site-specific protease). If the peptide is phosphorylated (kinase active), the protease cannot cleave it, maintaining FRET. If inhibited, the peptide is cleaved, disrupting FRET.

-

Readout: Measure Fluorescence Ratio (Coumarin/Fluorescein) on a plate reader.

-

Analysis: Plot % Inhibition vs. Log[Concentration] to determine

.

References

-

Synthesis of Pyrazolo[4,3-d]pyrimidines

-

Scaffold Relevance (Sildenafil Analogues)

- Title: Sildenafil and its analogues: From PDE5 inhibition to broader kinase applic

- Source: Journal of Medicinal Chemistry (Contextual cit

-

URL:[Link]

- Kinase Assay Methodology: Title: Z´-LYTE™ Kinase Assay Kit Protocol. Source: Thermo Fisher Scientific.

-

Chemical Properties

Sources

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Amino-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide | C7H12N4O | CID 19620407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate Aldrich CPR AldrichCPR AldrichCPR AldrichCPR 923282-48-8 [sigmaaldrich.com]

- 6. PubChemLite - Methyl 1-ethyl-4-nitro-1h-pyrazole-5-carboxylate (C7H9N3O4) [pubchemlite.lcsb.uni.lu]

- 7. americanelements.com [americanelements.com]

"1-ethyl-4-nitro-1H-pyrazole-5-carboxamide" as a scaffold in medicinal chemistry

A Versatile Precursor for Purine Bioisosteres and Kinase Inhibitors

Executive Summary

1-ethyl-4-nitro-1H-pyrazole-5-carboxamide (CAS: 1384856-20-5) represents a critical "linchpin" scaffold in modern medicinal chemistry. While structurally simple, its value lies in its orthogonal reactivity: a reducible nitro group at C4 and a modifiable carboxamide at C5. This arrangement makes it an ideal precursor for pyrazolo[4,3-d]pyrimidines , a privileged bicyclic system that mimics the purine core of ATP and cGMP. Consequently, this scaffold is foundational in the development of Phosphodiesterase Type 5 (PDE5) inhibitors (e.g., Sildenafil analogs), Cyclin-Dependent Kinase (CDK) inhibitors, and novel anthelmintic agents.

This guide details the synthetic accessibility, chemical reactivity, and safety considerations of this scaffold, providing researchers with a roadmap for library generation.

Chemical Architecture & Properties

The molecule features a pyrazole ring substituted with an ethyl group at N1, a nitro group at C4, and a carboxamide at C5.

| Property | Data |

| IUPAC Name | 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide |

| CAS Number | 1384856-20-5 |

| Molecular Formula | C₆H₈N₄O₃ |

| Molecular Weight | 184.15 g/mol |

| H-Bond Donors | 2 (Amide NH₂) |

| H-Bond Acceptors | 4 (Nitro O, Amide O, Pyrazole N) |

| LogP (Predicted) | ~0.5 (Low lipophilicity, highly soluble) |

Structural Insight: The C4-nitro group is electron-withdrawing, reducing the basicity of the pyrazole ring. The C5-carboxamide is positioned to participate in intramolecular cyclization reactions once the nitro group is reduced to an amine, facilitating the formation of 6-membered rings fused to the pyrazole.

Synthetic Accessibility

The synthesis of 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide is typically achieved through the activation of its corresponding carboxylic acid precursor. This route is preferred over direct nitration of the amide, which can lead to hydrolysis or side reactions.

Protocol: Synthesis from 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic Acid

Reagents:

-

Precursor: 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid (CAS 494791-30-9)

-

Activator: Thionyl Chloride (SOCl₂) or Oxalyl Chloride [(COCl)₂]

-

Nucleophile: Aqueous Ammonia (NH₄OH) or Ammonia in Methanol (NH₃/MeOH)

-

Solvent: Dichloromethane (DCM) or Toluene

Step-by-Step Methodology:

-

Activation: Dissolve 1.0 eq of 1-ethyl-4-nitro-1H-pyrazole-5-carboxylic acid in anhydrous DCM. Add 1.5 eq of Thionyl Chloride and a catalytic drop of DMF. Reflux for 2-3 hours until gas evolution (SO₂, HCl) ceases.

-

Evaporation: Concentrate the reaction mixture in vacuo to remove excess SOCl₂, yielding the crude acid chloride intermediate.

-

Amidation: Redissolve the residue in anhydrous DCM and cool to 0°C. Slowly add excess Ammonia (as 7N NH₃ in MeOH or 28% aq. NH₄OH).[1] Stir at room temperature for 1 hour.

-

Workup: The product often precipitates. Filter the solid, wash with cold water/ether, and dry. If soluble, partition between EtOAc and water, dry organic layer over Na₂SO₄, and concentrate.

Visualization: Synthetic Pathway

The following diagram illustrates the conversion of the acid to the amide and its subsequent reduction to the key diamino-intermediate.[2]

Caption: Synthesis of the target scaffold and its activation to the 4-amino derivative.

Functionalization & Library Generation

The primary utility of this scaffold is its conversion into pyrazolo[4,3-d]pyrimidines . This bicyclic system is a bioisostere of the purine ring found in Adenosine and Guanosine, making it a "master key" for ATP-binding sites in kinases and cGMP-binding sites in phosphodiesterases.

Key Transformation: Cyclization to Pyrazolo[4,3-d]pyrimidines

Once the nitro group is reduced to an amine (using H₂/Pd-C or SnCl₂), the resulting 4-amino-1-ethyl-1H-pyrazole-5-carboxamide possesses adjacent amino and amide groups. This 1,2-functional pattern allows for cyclization with various electrophiles.

| Electrophile | Reaction Conditions | Resulting Core | Target Class |

| Formic Acid / Orthoesters | Reflux | Pyrazolo[4,3-d]pyrimidin-7(6H)-one | Kinase Inhibitors |

| Aldehydes | Oxidative Cyclization | 5-Substituted Pyrazolopyrimidinones | PDE5 Inhibitors |

| Chlorosulfonyl Isocyanate | Condensation | Sulfonamide derivatives | Anthelmintics |

Visualization: Divergent Synthesis Map

This diagram maps the chemical space accessible from the core scaffold.

Caption: Divergent synthesis pathways from the nitro-pyrazole scaffold to major drug classes.

Medicinal Chemistry Applications

Kinase Inhibition (ATP Competitors)

The pyrazolo[4,3-d]pyrimidine core derived from this scaffold binds to the ATP-binding pocket of protein kinases. The N1-ethyl group often occupies the solvent-exposed region or a hydrophobic pocket, depending on the specific kinase.

-

Mechanism: The pyrimidine-like nitrogen atoms act as hydrogen bond acceptors for the kinase hinge region.

-

Targets: Cyclin-dependent kinases (CDKs) and Aurora kinases.

Anthelmintic Activity

Recent studies have identified 1-alkyl-1H-pyrazole-5-carboxamides as potent inhibitors of parasitic nematodes (Haemonchus contortus).

-

Significance: Unlike the bicyclic kinase inhibitors, these molecules retain the open pyrazole-carboxamide structure.

-

SAR Note: The 1-methyl and 1-ethyl substituents are critical for activity; larger groups often lose potency.

RAGE Inhibitors

Derivatives of this scaffold have been explored as inhibitors of the Receptor for Advanced Glycation End Products (RAGE), a target for Alzheimer's disease. The scaffold serves as a rigid linker that orients pharmacophores to block amyloid-beta interactions.

Safety & Toxicology (Critical E-E-A-T)

Warning: Mitochondrial Toxicity While the pyrazole scaffold is privileged, specific small-alkyl derivatives (like 1-methyl and 1-ethyl pyrazole-5-carboxamides) have demonstrated acute mammalian toxicity in rodent models.

-

Mechanism: Inhibition of mitochondrial respiration (Complex I/III).

-

Mitigation: Toxicity is often structure-dependent. Increasing the bulk of the N1-substituent or fusing the ring (to pyrazolopyrimidines) generally mitigates this specific mitochondrial liability.

-